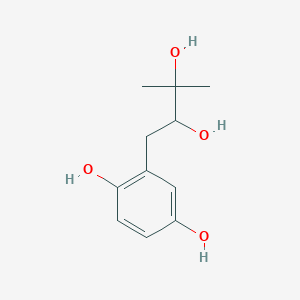
(R)-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a dimethylaminoethyl side chain, and a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a dimethylaminoethyl reagent. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate may involve large-scale batch reactions or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis by allowing precise control over reaction conditions and minimizing waste .
化学反应分析
Types of Reactions
®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学研究应用
®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
作用机制
The mechanism of action of ®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate: The racemic mixture of the compound.
tert-Butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate: A similar compound with a methylamino group instead of a dimethylamino group.
tert-Butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate: A similar compound with an ethylamino group.
Uniqueness
®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it is used to synthesize. This chiral specificity is crucial in pharmaceutical applications, where the activity and efficacy of a drug can be highly dependent on its stereochemistry .
属性
分子式 |
C13H26N2O2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC 名称 |
tert-butyl (3R)-3-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-7-11(10-15)6-8-14(4)5/h11H,6-10H2,1-5H3/t11-/m1/s1 |
InChI 键 |
YBLITSXLNMYURJ-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCN(C)C |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


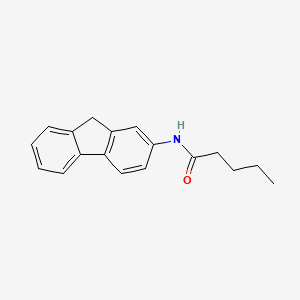
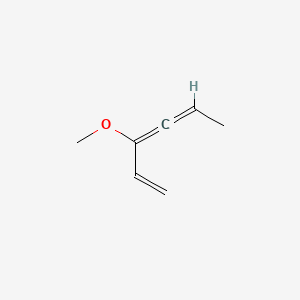
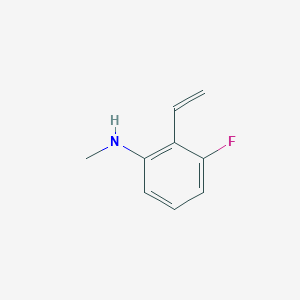



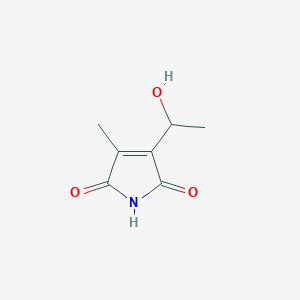

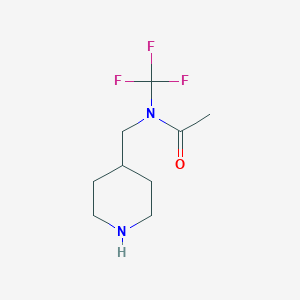
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B13949800.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)

